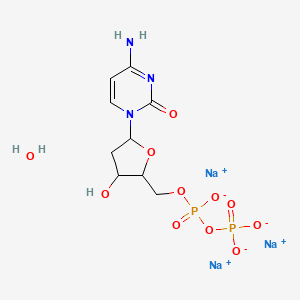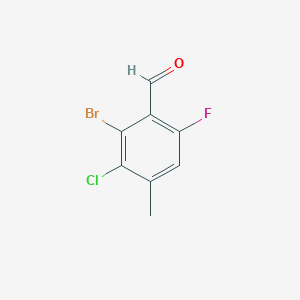
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group. It is a yellow to pale yellow solid at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde typically involves the halogenation of a suitable precursor.
Industrial Production Methods: Industrial production may involve multi-step synthesis, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace halogen atoms.
Major Products:
Oxidation: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving halogenated aromatic compounds.
Industry:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks chlorine and fluorine atoms.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains different halogenation pattern and an additional trifluoromethyl group.
Uniqueness:
Halogenation Pattern: The unique combination of bromine, chlorine, and fluorine atoms in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde provides distinct reactivity and properties compared to other similar compounds.
Functional Groups: The presence of both an aldehyde group and a methyl group on the benzene ring further distinguishes it from other halogenated benzaldehydes.
Eigenschaften
Molekularformel |
C8H5BrClFO |
|---|---|
Molekulargewicht |
251.48 g/mol |
IUPAC-Name |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-6(11)5(3-12)7(9)8(4)10/h2-3H,1H3 |
InChI-Schlüssel |
FPKVLNXJHOKUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)Br)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
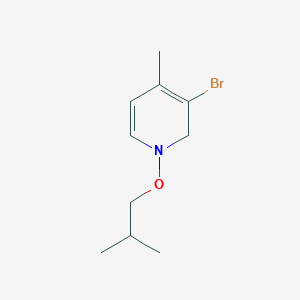
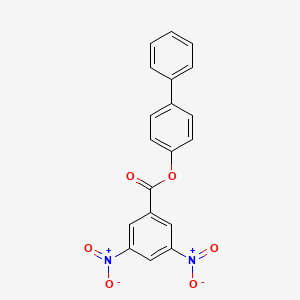

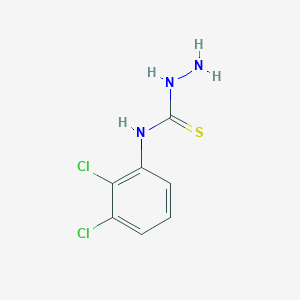
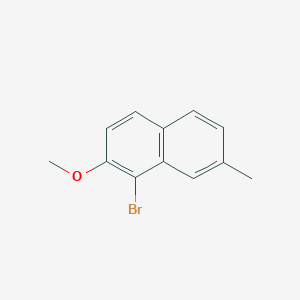
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
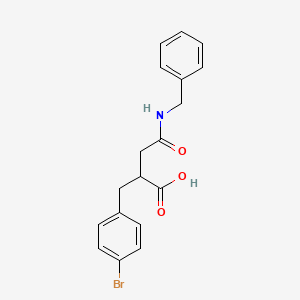
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)
![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
